

Physicochemical properties of calcium lactate pentahydrate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Calcium lactate*

Cat. No.: *B046792*

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **Calcium Lactate** Pentahydrate

Introduction: Beyond a Simple Calcium Salt

Calcium lactate pentahydrate ($C_6H_{10}CaO_6 \cdot 5H_2O$) is far more than a simple calcium supplement. To the discerning researcher and drug development professional, it represents a highly versatile excipient and active pharmaceutical ingredient (API) whose performance is intrinsically linked to its distinct physicochemical properties. Valued for its high bioavailability and excellent solubility, it is a cornerstone in pharmaceutical formulations, nutraceuticals, and food fortification.^[1]

Unlike other calcium salts such as the carbonate or citrate, **calcium lactate**'s superior aqueous solubility allows for efficient absorption across various physiological pH levels, making it an ideal choice for treating calcium deficiencies without the need for co-administration with food.^[1] ^[2] This guide provides a comprehensive exploration of the core scientific attributes of **calcium lactate** pentahydrate, moving beyond catalog data to explain the causal relationships between its structure, behavior, and application. We will delve into its structural characteristics, thermal properties, solubility profile, and the critical impact of its hydration state on formulation stability and performance. The protocols and data presented herein are designed to equip scientists with the practical knowledge required for its effective characterization and utilization.

Molecular and Crystalline Characteristics

The foundation of **calcium lactate** pentahydrate's behavior lies in its molecular arrangement and crystalline nature.

1.1. Chemical Identity **Calcium lactate** is the calcium salt of lactic acid, consisting of two lactate anions for each calcium cation (Ca^{2+}).^[2] The most common and stable hydrated form is the pentahydrate.^{[2][3]}

- Chemical Formula: $\text{C}_6\text{H}_{10}\text{CaO}_6 \cdot 5\text{H}_2\text{O}$ ^[1]
- Molecular Weight: 308.30 g/mol ^[4]
- Chirality: The lactate ion is chiral. The L-(+)-lactate isomer is the form most commonly metabolized by the body.^[2] The racemic (DL) form is significantly less soluble than the pure L or D isomers.^[2] This is a critical consideration during synthesis and sourcing, as the isomeric composition directly influences the solubility profile.

1.2. Crystal Structure and Polymorphism **Calcium lactate** pentahydrate exists as a crystalline solid.^{[5][6]} This crystallinity is crucial for its stability and handling properties. However, this state is intrinsically linked to its five molecules of water of hydration. The removal of this water, whether through intentional drying or exposure to low humidity, can lead to a loss of crystallinity, transitioning the material to an amorphous state.^{[3][5][7]} This transformation is not trivial; it significantly alters the material's mechanical properties, impacting factors like tablet crushing strength and flowability.^{[3][5]}

Table 1: General Physicochemical Properties of Calcium Lactate Pentahydrate

Property	Value	Source(s)
IUPAC Name	Calcium bis(2-hydroxypropanoate) pentahydrate	[2] [4]
CAS Number	5743-47-5	
Molecular Formula	C ₆ H ₁₀ CaO ₆ ·5H ₂ O	[1]
Molecular Weight	308.30 g/mol	[4]
Appearance	White to cream-colored, crystalline or granular powder.	[1] [5] [8] [1] [5] [8]
Odor	Almost odorless	[1] [8]
pH (5% w/v solution)	6.0 - 8.0	[1]
Bulk Density	300 - 500 kg/m ³	[9]

Solubility Profile: The Key to Bioavailability

The primary advantage of **calcium lactate** over other calcium salts is its superior solubility in aqueous media.[\[2\]](#) This property is directly responsible for its high bioavailability, as the calcium ions are readily available for absorption in the small intestine.[\[2\]](#)

2.1. Aqueous Solubility **Calcium lactate** is soluble in water and freely soluble in hot water, but practically insoluble in ethanol.[\[5\]](#)[\[8\]](#) Its solubility increases with temperature.

Table 2: Aqueous Solubility of Calcium L-Lactate

Temperature (°C)	Solubility (g/100 mL)
10	4.8
20	5.8
25	6.7 - 7.9
30	8.5

(Data compiled from Wikipedia[\[2\]](#))

This solubility is markedly higher than that of calcium citrate (approx. 0.085 g/100 mL at 25°C) and calcium carbonate (practically insoluble).[\[2\]](#)

2.2. pH and Dissolution A 5% aqueous solution of **calcium lactate** exhibits a pH between 6.0 and 8.0.[\[1\]](#) The lactate ion is the conjugate base of a weak acid (lactic acid), resulting in a mildly basic solution.[\[2\]](#) This near-neutral pH profile and high solubility mean that its dissolution and subsequent absorption are not dependent on the highly acidic environment of the stomach, unlike calcium carbonate.[\[1\]](#)[\[2\]](#) This is a significant clinical advantage for patients with achlorhydria or those taking acid-reducing medications.

Thermal Behavior and Stability

The thermal stability of **calcium lactate** pentahydrate is dominated by its waters of hydration. Understanding its response to heat is critical for drying, processing, and storage protocols.

3.1. Dehydration Pathway The pentahydrate form is somewhat efflorescent, meaning it can lose water when exposed to a dry atmosphere.[\[2\]](#)[\[8\]](#) The dehydration process is a critical parameter, as it directly impacts the material's physical and mechanical properties.

- Initiation of Water Loss: Dehydration begins at relatively low temperatures, with rapid water loss occurring at 55°C and above.[\[3\]](#)[\[5\]](#)
- Formation of Anhydrous Form: The pentahydrate form becomes fully anhydrous at approximately 120°C.[\[2\]](#)[\[8\]](#)
- Reversibility: The dehydration process is reversible. The anhydrous form will reabsorb moisture from the atmosphere to revert to the pentahydrate at ambient temperature and sufficient relative humidity (e.g., 75% RH).[\[2\]](#)

3.2. Thermal Decomposition Once rendered anhydrous, the molecule remains stable up to a higher temperature.

- Decomposition of Anhydrous Salt: The anhydrous form begins to decompose around 240°C.[\[2\]](#)[\[6\]](#)

- Multi-Step Process: Thermal decomposition studies (TGA/DTA) reveal a multi-step process.
[\[10\]](#)
[\[11\]](#)
[\[12\]](#)
 - Dehydration: Loss of the five water molecules.
 - Lactate Decomposition: The anhydrous salt decomposes.
 - Decarbonization: At higher temperatures (e.g., 600-800°C), the intermediate calcium carbonate decomposes to form calcium oxide (CaO) as the final residue.
[\[12\]](#)

3.3. Causality: Impact on Pharmaceutical Formulations The hydration state is not merely a physical descriptor; it is a critical process parameter.

- Loss of Compressibility: Dehydration and the associated loss of crystallinity can significantly reduce the crushing strength and compactability of tablets formulated via direct compression.
[\[3\]](#)
[\[5\]](#)
- Storage Conditions: Due to its sensitivity to heat and moisture, **calcium lactate** pentahydrate must be stored in tight, well-sealed containers in a cool, dry place to maintain its physical integrity and performance characteristics.
[\[13\]](#)

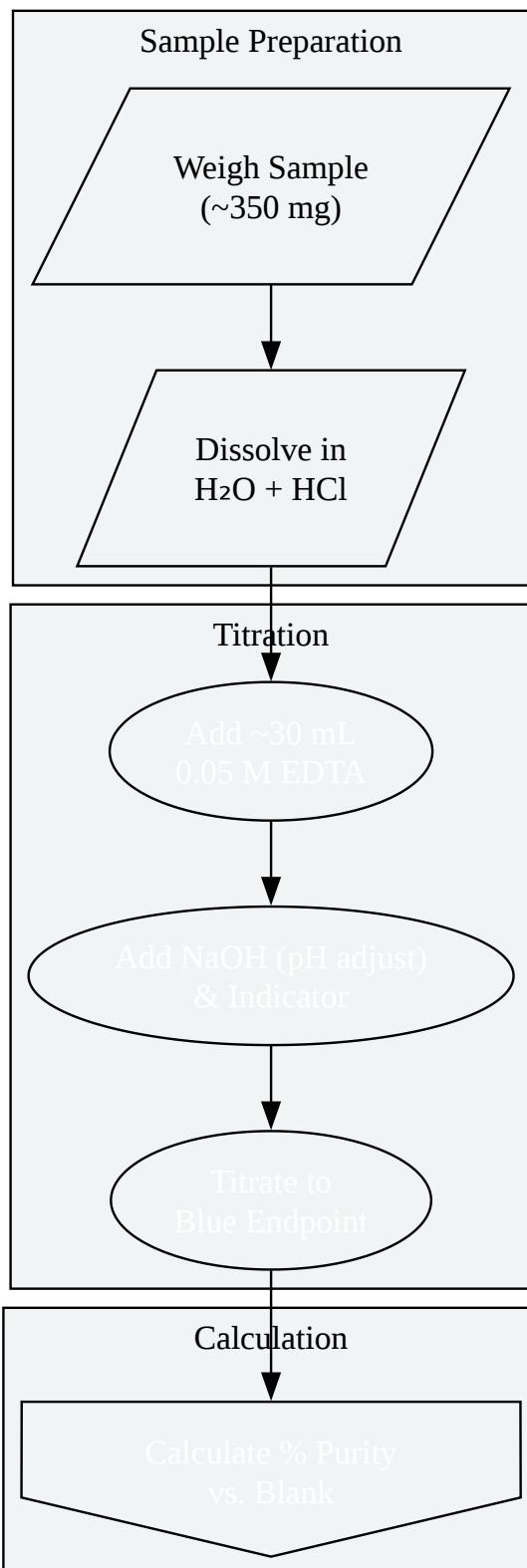
Analytical Methodologies & Protocols

To ensure quality and consistency, robust analytical methods are required. The following protocols are based on pharmacopeial standards and established scientific practice.

Identification

Protocol 1: FTIR Spectroscopy for Structural Confirmation

- Objective: To confirm the identity of the material by comparing its infrared spectrum with a reference standard.
- Methodology:
 - Prepare the sample as a potassium bromide (KBr) dispersion or using an Attenuated Total Reflectance (ATR) accessory.


- Scan the sample over the range of 4000 to 400 cm^{-1} .
- Process the resulting spectrum (baseline correction, smoothing).
- Interpretation: The spectrum should exhibit characteristic peaks corresponding to O-H stretching (from water and hydroxyl groups, $\sim 3000\text{-}3500 \text{ cm}^{-1}$), C=O stretching ($\sim 1500\text{-}1750 \text{ cm}^{-1}$), and C-H bending ($\sim 1300\text{-}1400 \text{ cm}^{-1}$).^[14] The spectrum must be concordant with the official USP **Calcium Lactate** RS spectrum.^[15]

Assay (Calcium Content)

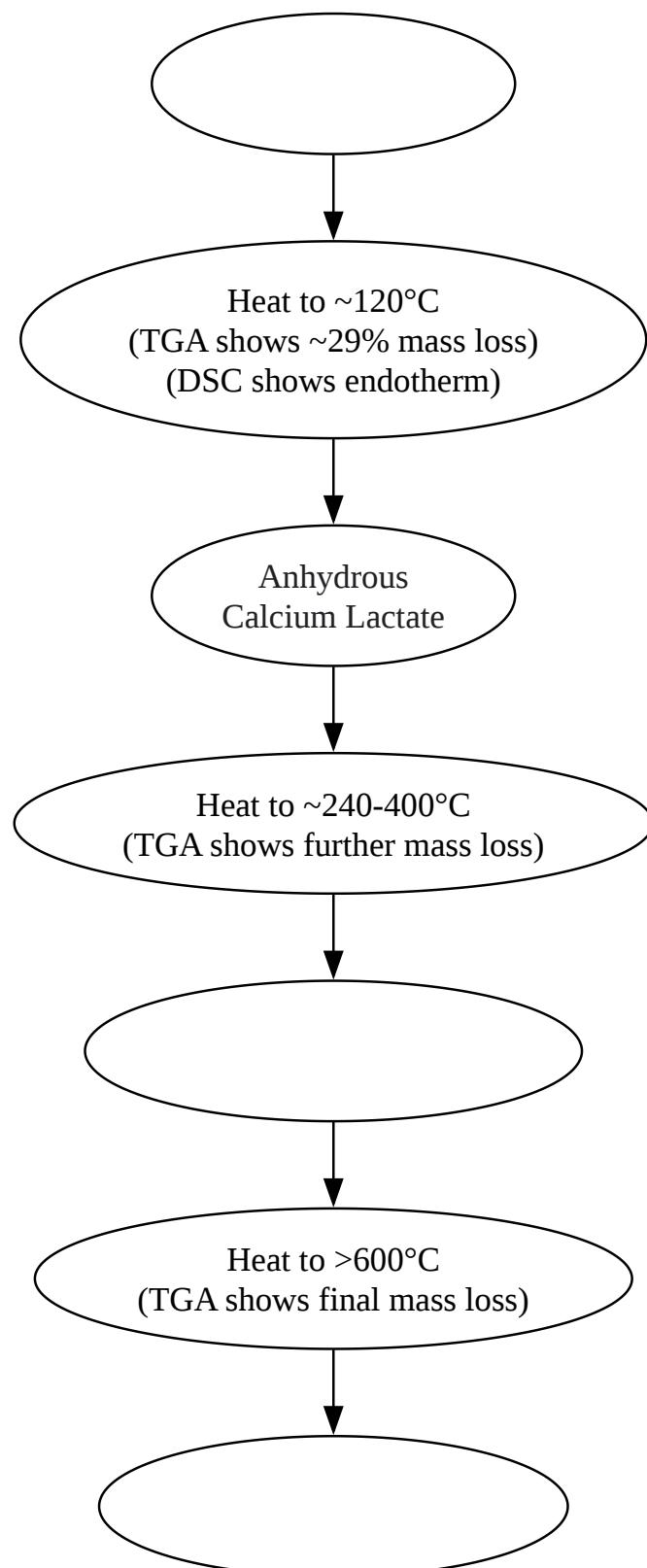
Protocol 2: Complexometric Titration with EDTA (USP Method)

- Objective: To accurately quantify the calcium content, and thereby the purity of **calcium lactate**.^[16]
- Causality: This method is a gold standard for quantifying divalent cations like Ca^{2+} . EDTA forms a highly stable 1:1 complex with calcium ions. The endpoint is detected using a calcium-sensitive indicator, which changes color when all free Ca^{2+} has been complexed by the EDTA titrant.
- Methodology:
 - Sample Preparation: Accurately weigh a quantity of **Calcium Lactate** (approx. 350 mg of the anhydrous equivalent) and dissolve it in 150 mL of water containing 2 mL of 3 N hydrochloric acid.^{[13][15]}
 - Initial Titration: While stirring, add approximately 30 mL of 0.05 M edetate disodium (EDTA) VS from a 50-mL buret.
 - pH Adjustment & Indication: Add 15 mL of 1 N sodium hydroxide and 300 mg of hydroxy naphthol blue indicator.^{[13][15]}
 - Final Titration: Continue the titration with 0.05 M EDTA VS until a distinct blue endpoint is observed.^{[13][15]}
 - Calculation: Perform a blank determination. Calculate the percentage of $\text{C}_6\text{H}_{10}\text{CaO}_6$ based on the volume of EDTA consumed. Each mL of 0.05 M edetate disodium is

equivalent to 10.91 mg of $\text{C}_6\text{H}_{10}\text{CaO}_6$.[\[13\]](#)

[Click to download full resolution via product page](#)

Water Content


Protocol 3: Loss on Drying (LOD) (USP <731>)

- Objective: To determine the percentage of water and other volatile matter in the sample.
- Methodology:
 - Evenly distribute 1-2 g of the sample in a suitable pre-tared weighing dish.[13][15]
 - Place the dish in a drying oven set to 120°C for 4 hours.[13][15]
 - After 4 hours, transfer the dish to a desiccator to cool to room temperature.
 - Weigh the dish and calculate the percentage weight loss.
 - Interpretation: For **calcium lactate** pentahydrate, the expected weight loss is between 22.0% and 27.0%. [13][15]

Thermal Analysis

Protocol 4: Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)

- Objective: To characterize the dehydration and decomposition profile as a function of temperature.
- Methodology:
 - Accurately weigh 5-10 mg of the sample into a TGA/DSC pan.
 - Place the pan in the instrument.
 - Heat the sample under a controlled nitrogen atmosphere at a constant heating rate (e.g., 10°C/min) from ambient temperature to ~800°C.
 - Interpretation: The TGA curve will show distinct weight loss steps corresponding to dehydration and decomposition.[11] The DSC curve will show endothermic or exothermic peaks associated with these transitions, such as the endotherm for the loss of water.[7]

[Click to download full resolution via product page](#)

Pharmacopeial Standards

For use in pharmaceutical applications, **calcium lactate** pentahydrate must comply with the specifications outlined in major pharmacopeias such as the USP and Ph. Eur.

Table 3: Key Pharmacopeial Specifications for Calcium Lactate Pentahydrate

Parameter	USP Specification	Ph. Eur. Specification
Assay (dried basis)	98.0% - 101.0%	98.0% - 102.0%
Loss on Drying	22.0% - 27.0%	22.0% - 27.0%
Acidity	≤ 0.45% (as lactic acid)	Passes test
Magnesium & Alkali Salts	≤ 1.0%	≤ 1.0%

(Data compiled from USP and Spectrum Chemical documentation[13])

Conclusion

Calcium lactate pentahydrate is a high-performance pharmaceutical ingredient whose utility is dictated by a precise set of physicochemical properties. Its superior solubility ensures excellent bioavailability, while its crystalline, hydrated nature provides good mechanical properties for tablet manufacturing. However, this hydration is also its most critical quality attribute; the transition between the pentahydrate and anhydrous states directly influences stability, crystallinity, and formulation performance. A thorough understanding and rigorous analytical control of these properties—particularly solubility, thermal behavior, and water content—are paramount for the successful development of robust and effective drug products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Calcium Lactate Pentahydrate [honghuibio.com]
- 2. Calcium lactate - Wikipedia [en.wikipedia.org]
- 3. Calcium Lactate - CD Formulation [formulationbio.com]
- 4. Calcium Lactate Pentahydrate | C6H20CaO11 | CID 165341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Calcium lactate | 814-80-2 [chemicalbook.com]
- 6. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. CALCIUM LACTATE USP PENTAHYDRATE - PCCA [pccarx.com]
- 9. Calcium lactate pentahydrate CAS 5743-47-5 | 102102 [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pharmacopeia.cn [pharmacopeia.cn]
- 14. rjpbcs.com [rjpbcs.com]
- 15. drugfuture.com [drugfuture.com]
- 16. wjpsronline.com [wjpsronline.com]
- To cite this document: BenchChem. [Physicochemical properties of calcium lactate pentahydrate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046792#physicochemical-properties-of-calcium-lactate-pentahydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com